molecular formula C13H15N3O2S B3013323 N-(4-isopropyl-3-methylphenyl)-5-nitro-1,3-thiazol-2-amine CAS No. 866154-98-5

N-(4-isopropyl-3-methylphenyl)-5-nitro-1,3-thiazol-2-amine

Cat. No.: B3013323
CAS No.: 866154-98-5
M. Wt: 277.34
InChI Key: STDOOCCJJWHTFW-UHFFFAOYSA-N
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Description

N-(4-isopropyl-3-methylphenyl)-5-nitro-1,3-thiazol-2-amine is a nitro-substituted 1,3-thiazol-2-amine derivative characterized by a 4-isopropyl-3-methylphenyl group attached to the amine nitrogen of the thiazole ring.

Properties

IUPAC Name

N-(3-methyl-4-propan-2-ylphenyl)-5-nitro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-8(2)11-5-4-10(6-9(11)3)15-13-14-7-12(19-13)16(17)18/h4-8H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDOOCCJJWHTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=C(S2)[N+](=O)[O-])C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropyl-3-methylphenyl)-5-nitro-1,3-thiazol-2-amine typically involves multiple steps. One common method starts with the nitration of 4-isopropyl-3-methylphenol to introduce the nitro group. This is followed by the formation of the thiazole ring through a cyclization reaction involving appropriate thioamide precursors. The final step involves the coupling of the thiazole derivative with an amine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropyl-3-methylphenyl)-5-nitro-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The aromatic ring can undergo electrophilic substitution reactions.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions on the aromatic ring can introduce various functional groups.

Scientific Research Applications

N-(4-isopropyl-3-methylphenyl)-5-nitro-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound in drug discovery and development.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-isopropyl-3-methylphenyl)-5-nitro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thiazole ring can bind to specific enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-isopropyl-3-methylphenyl)-5-nitro-1,3-thiazol-2-amine with structurally analogous compounds derived from the evidence:

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Substituent Effects Notable Properties Reference
Target Compound 5-nitro-thiazole; 4-isopropyl-3-methylphenyl ~293.36 (estimated) - Nitro: Electron-withdrawing
- Bulky alkyl groups: High lipophilicity
Likely low water solubility; potential for hydrophobic interactions
5-Nitro-1,3-thiazol-2-amine (Deg II) Simple thiazole core with nitro group 145.15 - Nitro: Electron-withdrawing
- No aryl substituents
Poor water solubility (<0.1 g/100 mL); degradation product of nitazoxanide
T129 (N-[(3-Chlorophenyl)diphenylmethyl]-1,3-thiazol-2-amine) Triarylmethane; 3-chlorophenyl ~408.91 - Chloro: Moderate electron-withdrawing
- Triarylmethane: Steric bulk
Higher molecular weight; possible enhanced binding to hydrophobic targets
3c (N-(4-Ethoxyphenyl)-4-(acenaphthylen-5-yl)-1,3-thiazol-2-amine) Acenaphthylene; 4-ethoxyphenyl ~373.46 - Ethoxy: Electron-donating
- Fused aromatic system: Planarity
High purity (99.3% HPLC); solid-state stability (m.p. 194–197°C)
SSR125543A 2-propynyl; cyclopropyl; fluoro-substituted phenyl ~523.03 (hydrochloride) - Multiple substituents: Complex steric/electronic effects CRF1 receptor antagonist; clinical relevance in neuropsychopharmacology
N-(4-Methoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine Imidazothiazole fused ring; 4-methoxyphenyl 342.44 - Methoxy: Electron-donating
- Fused heterocycle: Extended π-system
Potential antiproliferative activity; moderate solubility

Key Observations:

Electronic Effects :

  • The nitro group in the target compound and Deg II introduces strong electron-withdrawing effects, which may enhance reactivity or stabilize charge-transfer interactions. In contrast, ethoxy (3c) and methoxy () groups are electron-donating, altering the thiazole ring’s electron density .

Lipophilicity and Solubility :

  • The 4-isopropyl-3-methylphenyl group in the target compound increases lipophilicity compared to Deg II or 3c, likely reducing water solubility. Compounds with polar substituents (e.g., sulfonyl groups in ) exhibit even lower solubility due to strong intermolecular interactions .

Biological Relevance :

  • While the target compound’s biological activity is unspecified, analogs like SSR125543A (CRF1 antagonist) and imidazothiazole derivatives () demonstrate how structural modifications can target specific receptors or pathways. The nitro group may confer antiproliferative or antimicrobial properties, as seen in benzothiazole-triazole hybrids () .

Synthetic Challenges :

  • The bulky substituents in the target compound may complicate synthesis compared to simpler derivatives like Deg II. Microwave-assisted methods () or optimized crystallization () could improve yields for such analogs .

Biological Activity

N-(4-isopropyl-3-methylphenyl)-5-nitro-1,3-thiazol-2-amine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a nitro group, and an aromatic ring with isopropyl and methyl substitutions. Its IUPAC name is N-(3-methyl-4-propan-2-ylphenyl)-5-nitro-1,3-thiazol-2-amine, and it has a molecular formula of C13H15N3O2S. The presence of these functional groups suggests diverse reactivity and interaction potential with biological targets.

The biological activity of this compound is hypothesized to involve:

  • Reduction of the Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects.
  • Interaction with Enzymes/Receptors : The thiazole moiety may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown its effectiveness against various pathogenic bacteria. For example:

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
PathogenMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it may inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notable findings include:

  • Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
Cell LineIC50 (µM)
MCF712.50
A54926.00
HepG217.82

These IC50 values demonstrate the compound's potential efficacy in targeting cancer cells.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Evaluation : A study assessed the compound's ability to inhibit biofilm formation in Staphylococcus species, revealing significant reductions in biofilm biomass at sub-MIC concentrations.
  • Cytotoxicity Testing : Another study employed the MTT assay to evaluate cytotoxic effects on various cancer cell lines, confirming its potential as an anticancer agent.

Q & A

Q. What are the established synthetic routes for N-(4-isopropyl-3-methylphenyl)-5-nitro-1,3-thiazol-2-amine?

The synthesis typically involves two key steps:

  • Nitro-thiazole core formation : Starting with 2-aminothiazole, nitration is achieved using nitric acid/sulfuric acid mixtures under controlled temperature (0–5°C) to yield 2-amino-5-nitrothiazole (CAS 121-66-4) . Alternative routes may use 2-acetamidothiazole intermediates followed by hydrolysis and nitration.
  • Aryl group coupling : The nitro-thiazole intermediate is reacted with 4-isopropyl-3-methylaniline via nucleophilic aromatic substitution or Buchwald-Hartwig amination, often requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XantPhos) in anhydrous solvents like toluene or DMF .

Q. What spectroscopic methods are used to characterize this compound?

  • IR spectroscopy : Identifies functional groups such as the nitro group (asymmetric stretching at ~1520 cm⁻¹) and secondary amine (N–H bending at ~1600 cm⁻¹) .
  • NMR : ¹H NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm). ¹³C NMR resolves the thiazole ring carbons (C2-amine at ~165 ppm) .
  • Mass spectrometry : High-resolution ESI-MS or Orbitrap systems validate molecular weight (e.g., m/z 306.0924 for C₁₃H₁₆N₄O₂S) .

Q. What safety protocols are critical during experimental handling?

  • Waste management : Separate nitro-containing byproducts and aryl intermediates for professional disposal to avoid environmental contamination .
  • Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof equipment during nitration steps due to reactive intermediates .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

  • Refinement tools : Use SHELXL for small-molecule refinement, leveraging constraints for disordered isopropyl/methyl groups. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .
  • Twinned data : For challenging crystals (e.g., pseudo-merohedral twinning), employ SHELXE for iterative phasing and density modification .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Core modifications : Synthesize analogs with substituted aryl groups (e.g., chloro, methoxy) or thiazole ring variations (e.g., oxadiazole fusion) to assess anticancer activity .
  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, tubulin), guided by thiadiazole-amine pharmacophores in related compounds .

Q. What methodologies address conflicting biological activity data in anticancer assays?

  • Dose-response validation : Perform MTT assays across multiple cell lines (e.g., MCF-7, HeLa) with triplicate technical replicates to confirm IC₅₀ consistency .
  • Apoptosis markers : Resolve discrepancies using flow cytometry (Annexin V/PI staining) and Western blotting for caspase-3/9 activation .

Q. How to analyze synthetic byproducts or impurities?

  • Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with LC-MS to detect nitro-reduction byproducts (e.g., amine derivatives) .
  • Oxidative stability : Monitor nitro group integrity under light/heat using TLC and FTIR, as nitro-to-nitrito isomerization can occur .

Q. What computational tools predict mutagenicity or toxicity?

  • QSAR models : Use Derek Nexus or Toxtree to evaluate structural alerts (e.g., nitro groups, aromatic amines). Cross-validate with Ames test data from analogs .
  • Metabolite prediction : Simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation) using ADMET Predictor or MetaDrug .

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